An In-depth Technical Guide to N-Benzoyl-L-glutamic Acid (Bz-Glu-OH)
An In-depth Technical Guide to N-Benzoyl-L-glutamic Acid (Bz-Glu-OH)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Benzoyl-L-glutamic acid (Bz-Glu-OH), a key intermediate in biochemical research and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and its applications in the field.
Introduction to N-Benzoyl-L-glutamic Acid
N-Benzoyl-L-glutamic acid, commonly abbreviated as Bz-Glu-OH, is a derivative of the naturally occurring amino acid L-glutamic acid. In this compound, the amino group of glutamic acid is acylated with a benzoyl group. This modification is of significant interest in medicinal chemistry and peptide synthesis. The introduction of the benzoyl group alters the polarity and steric properties of the glutamic acid molecule, which can influence its biological activity and reactivity. Bz-Glu-OH serves as a crucial building block in the synthesis of more complex molecules, including peptides and potential drug candidates for metabolic and neurological disorders.[1]
Chemical Structure and Physicochemical Properties
The chemical identity of Bz-Glu-OH is well-established, and its properties have been characterized by various analytical techniques.
Chemical Structure
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IUPAC Name: (2S)-2-benzamidopentanedioic acid[2]
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Synonyms: N-Benzoyl-L-glutamic acid, Bz-Glu-OH, Benzoyl-L-glutamic acid[2]
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CAS Number: 6094-36-6[2]
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Molecular Formula: C₁₂H₁₃NO₅[2]
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Molecular Weight: 251.24 g/mol [3]
The structure consists of a central L-glutamic acid moiety with a benzoyl group attached to the alpha-amino group.
Caption: 2D Chemical Structure of N-Benzoyl-L-glutamic acid.
Physicochemical Properties
A summary of the key physicochemical properties of Bz-Glu-OH is presented in the table below.
| Property | Value | Source |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 136.0 to 144.0 °C | |
| Purity (HPLC) | >98.0% | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Specific Rotation [α]20/D | +16.0 to +21.0° (c=10, 1 mol/L NaOH sol.) | [3] |
Synthesis of N-Benzoyl-L-glutamic Acid
The synthesis of Bz-Glu-OH is typically achieved through the N-acylation of L-glutamic acid with a benzoylating agent. The Schotten-Baumann reaction is a classic and effective method for this transformation. This involves the reaction of an amino acid with an acyl chloride in the presence of a base.
Caption: General workflow for the synthesis of Bz-Glu-OH.
Detailed Experimental Protocol
This protocol is based on established methods for the N-acylation of amino acids.
Materials:
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L-Glutamic Acid
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Benzoyl Chloride
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Distilled Water
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Ice
Procedure:
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Dissolution of L-Glutamic Acid: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve L-glutamic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq).
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Acylation: While maintaining the temperature at 0-5 °C, slowly and simultaneously add benzoyl chloride (1.1 eq) and a 2 M aqueous solution of sodium hydroxide. The pH of the reaction mixture should be maintained between 8.5 and 9.5.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzoyl chloride.
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Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate of N-Benzoyl-L-glutamic acid will form.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration.
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Wash the solid with cold distilled water to remove any inorganic salts.
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Dry the product under vacuum to yield N-Benzoyl-L-glutamic acid.
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Characterization of N-Benzoyl-L-glutamic Acid
The identity and purity of the synthesized Bz-Glu-OH should be confirmed using standard analytical techniques.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the benzoyl group and the aliphatic protons of the glutamic acid backbone.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the glutamic acid moiety.[2]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide bond, the O-H and C=O stretching of the carboxylic acid groups, and the aromatic C-H and C=C stretching of the benzoyl group.[2][4]
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-Benzoyl-L-glutamic acid.[2]
Applications in Research and Drug Development
Bz-Glu-OH is a valuable molecule in several areas of scientific research and development.
Peptide Synthesis
As a protected amino acid, Bz-Glu-OH is utilized as a building block in the synthesis of peptides.[1] The benzoyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions during peptide coupling. This allows for the controlled and sequential addition of amino acids to build a desired peptide chain.
Intermediate in Drug Synthesis
Bz-Glu-OH and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. For instance, the related compound N-(p-aminobenzoyl)-L-glutamic acid is a key precursor to folic acid and its analogs, which are essential in various biological processes and have therapeutic applications.[5]
Biochemical Research
N-benzoyl amino acids are used in biochemical research to study enzyme kinetics and inhibition. For example, N-benzoyl amino acids have been investigated as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical interaction in several autoimmune diseases.[6]
Caption: Key application areas of N-Benzoyl-L-glutamic acid.
Conclusion
N-Benzoyl-L-glutamic acid is a versatile and valuable compound for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Its well-defined chemical structure and properties, coupled with straightforward synthesis, make it an important tool for creating novel peptides and therapeutic agents. A thorough understanding of its synthesis and characterization is essential for its effective application in the laboratory and beyond.
References
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PubChem. (n.d.). N-Benzoyl-L-glutamic acid. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). N-benzoyl-L-glutamic acid. Wiley. Retrieved from [Link]
- Burdick, D. J., Paris, K., Weese, K., et al. (2003). N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 13(6), 1015-1018.
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MySkinRecipes. (n.d.). N-Benzoyl-L-glutamic acid. Retrieved from [Link]
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N-Terminal Glutamic Acid
Pyroglutamic Acid (pGlu)
